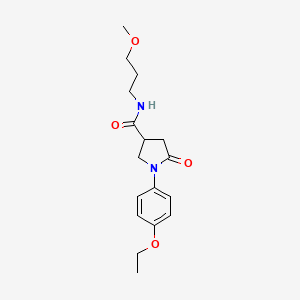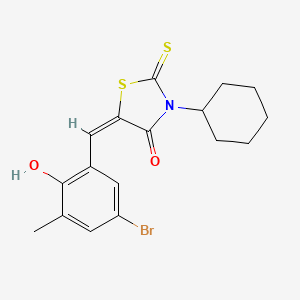![molecular formula C24H29NO4 B11622949 3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622949.png)
3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,5-Bis(prop-2-én-1-yl) 2,6-diméthyl-4-[4-(propan-2-yl)phényl]-1,4-dihydropyridine-3,5-dicarboxylate est un composé organique complexe qui appartient à la famille des dihydropyridines. Ce composé est caractérisé par sa structure unique, qui comprend plusieurs groupes alkyles et aryles liés à un noyau dihydropyridine.
Méthodes De Préparation
La synthèse du 3,5-Bis(prop-2-én-1-yl) 2,6-diméthyl-4-[4-(propan-2-yl)phényl]-1,4-dihydropyridine-3,5-dicarboxylate implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante inclut l'utilisation d'une réaction de cycloaddition 1,3-dipolaire de Huisgen catalysée par le Cu(I), qui est connue pour son efficacité et son rendement élevé . Les conditions réactionnelles impliquent souvent l'utilisation de solvants et de catalyseurs spécifiques pour faciliter la formation du produit souhaité. Les méthodes de production industrielles peuvent varier, mais elles visent généralement à optimiser les conditions réactionnelles pour obtenir un rendement et une pureté maximaux.
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent conduire à la formation d'acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des amines.
Applications de la recherche scientifique
Le 3,5-Bis(prop-2-én-1-yl) 2,6-diméthyl-4-[4-(propan-2-yl)phényl]-1,4-dihydropyridine-3,5-dicarboxylate a un large éventail d'applications dans la recherche scientifique. En chimie, il est utilisé comme élément de base pour la synthèse de molécules plus complexesDe plus, il est utilisé dans des procédés industriels pour la production de divers produits chimiques .
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles et des voies moléculaires spécifiques. Il peut agir comme un inhibiteur ou un activateur de certaines enzymes, influençant ainsi divers processus biochimiques. Les cibles et les voies moléculaires exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in industrial processes for the production of various chemical products .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparé à d'autres composés similaires, le 3,5-Bis(prop-2-én-1-yl) 2,6-diméthyl-4-[4-(propan-2-yl)phényl]-1,4-dihydropyridine-3,5-dicarboxylate se démarque par ses caractéristiques structurales et sa réactivité uniques. Les composés similaires incluent la 2,2′:6′,2″-terpyridine et d'autres dérivés de la dihydropyridine . Ces composés partagent certaines similitudes structurales mais diffèrent par leurs groupes fonctionnels spécifiques et leur réactivité, ce qui rend chaque composé unique dans ses applications et ses propriétés.
Propriétés
Formule moléculaire |
C24H29NO4 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 2,6-dimethyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H29NO4/c1-7-13-28-23(26)20-16(5)25-17(6)21(24(27)29-14-8-2)22(20)19-11-9-18(10-12-19)15(3)4/h7-12,15,22,25H,1-2,13-14H2,3-6H3 |
Clé InChI |
JAIWOMOJQVUXQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)C(C)C)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622882.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622906.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11622911.png)
![2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate](/img/structure/B11622913.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622919.png)

![2-({1,5-Dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11622939.png)
![2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622941.png)

![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622953.png)
![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622961.png)
